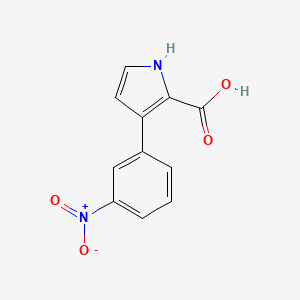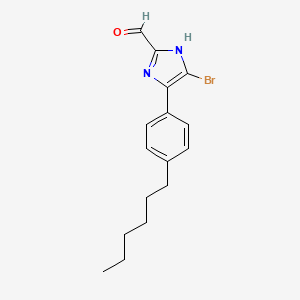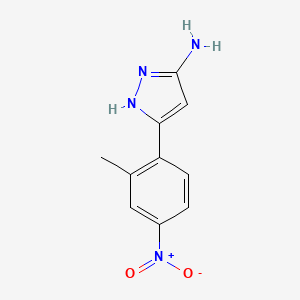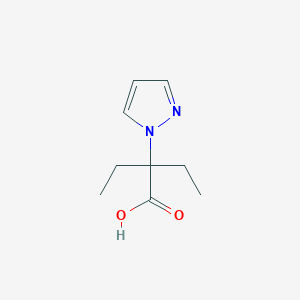
2-Ethyl-2-(1-pyrazolyl)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(1-pyrazolyl)butanoic Acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid typically involves the reaction of pyrazole with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with an ethyl-substituted butanoic acid in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
2-Ethyl-2-(1-pyrazolyl)butanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
2-Ethyl-2-(1-pyrazolyl)butanoic Acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The pyrazole ring is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Methylbutanoic Acid: A branched-chain alkyl carboxylic acid with similar structural features but different functional groups.
Butanoic Acid, 2-ethyl-2-methyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
2-Ethyl-2-(1-pyrazolyl)butanoic Acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-ethyl-2-pyrazol-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-9(4-2,8(12)13)11-7-5-6-10-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
JWOYTHTXDYPGRO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(=O)O)N1C=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


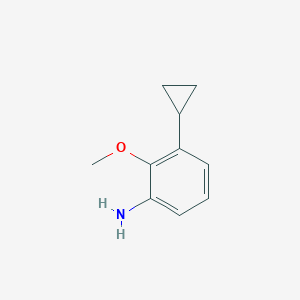
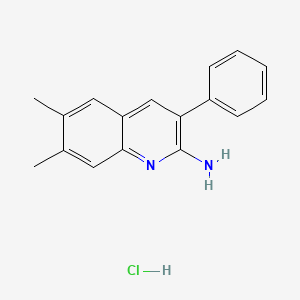
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
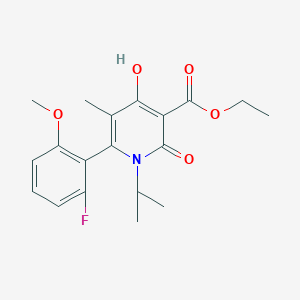
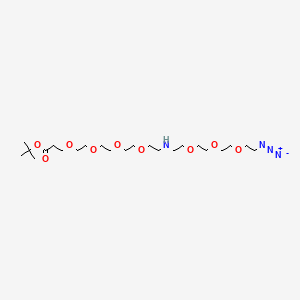
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)
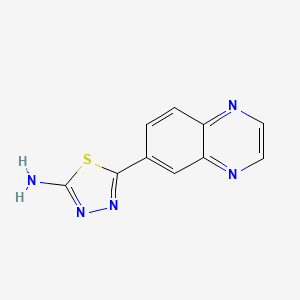
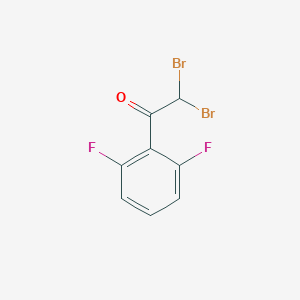
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
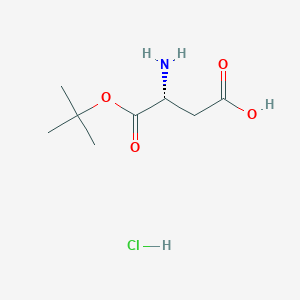
![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
